4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline
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Overview
Description
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline is a complex organic compound that features a quinazoline core substituted with a diphenylphosphanyl group on the naphthalene ring
Preparation Methods
The synthesis of 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the phosphanyl group to the naphthalene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl group, using reagents like halides or alkoxides.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Scientific Research Applications
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline involves its ability to act as a ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline can be compared with similar compounds such as:
1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline: This compound also features a diphenylphosphanyl group on a naphthalene ring but has an isoquinoline core instead of a quinazoline core.
1-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphthalen-2-ol: This compound has a similar structure but includes a hydroxyl group on the naphthalene ring.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: This compound is used in organic electronics and has a different core structure but shares the naphthalene and phosphanyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinazoline core, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C33H27N2P |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
diphenyl-[1-(2-propan-2-ylquinazolin-4-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C33H27N2P/c1-23(2)33-34-29-20-12-11-19-28(29)32(35-33)31-27-18-10-9-13-24(27)21-22-30(31)36(25-14-5-3-6-15-25)26-16-7-4-8-17-26/h3-23H,1-2H3 |
InChI Key |
XRLHZFMNTNQEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=N1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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